molecular formula C26H28ClN3O B6107771 N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide

Cat. No. B6107771
M. Wt: 434.0 g/mol
InChI Key: VZNBGPVWSFFBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide, also known as BMS-986168, is a small molecule inhibitor that has shown potential in the treatment of various diseases.

Mechanism of Action

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a role in gene regulation. By inhibiting BET proteins, this compound can block the expression of genes that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits the expression of genes that promote cell growth and division, leading to reduced tumor growth. In inflammatory cells, this compound inhibits the production of cytokines, which are responsible for inflammation. This can lead to reduced inflammation and improved symptoms in autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide is its selectivity for BET proteins, which reduces the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties, making it suitable for use in animal models. However, one limitation of this compound is its relatively low potency compared to other BET inhibitors.

Future Directions

There are several future directions for the study of N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide. One area of research is the development of more potent BET inhibitors that can be used in clinical trials. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as neurological disorders. Finally, studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various diseases. Its selectivity for BET proteins and good pharmacokinetic properties make it a suitable candidate for further study. While there are limitations to its use, further research is needed to investigate its potential in the treatment of other diseases and its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoic acid with 4-(2-chlorobenzyl)piperazine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 4-(4-aminophenyl)phenol to form the final product.

Scientific Research Applications

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has been studied extensively for its potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, this compound has been shown to improve the symptoms of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O/c1-19-7-12-24(20(2)17-19)26(31)28-22-8-10-23(11-9-22)30-15-13-29(14-16-30)18-21-5-3-4-6-25(21)27/h3-12,17H,13-16,18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNBGPVWSFFBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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